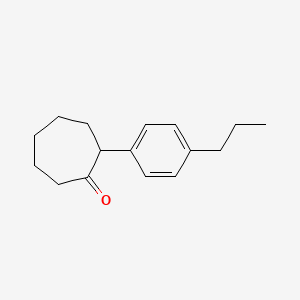
2-(4-Propylphenyl)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Propylphenyl)cycloheptan-1-one is an organic compound with the molecular formula C16H22O. It is a member of the cycloheptanone family, characterized by a seven-membered ring structure with a ketone functional group. This compound is notable for its unique structural features, which include a propyl-substituted phenyl ring attached to the cycloheptanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenyl)cycloheptan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses cycloheptanone as the starting material, which undergoes acylation with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-(4-Propylphenyl)cycloheptanoic acid.
Reduction: Formation of 2-(4-Propylphenyl)cycloheptanol.
Substitution: Formation of nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
2-(4-Propylphenyl)cycloheptan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Propylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcycloheptan-1-one: Lacks the propyl group on the phenyl ring, resulting in different chemical and biological properties.
2-(4-Methylphenyl)cycloheptan-1-one: Contains a methyl group instead of a propyl group, which affects its reactivity and applications.
Uniqueness
2-(4-Propylphenyl)cycloheptan-1-one is unique due to the presence of the propyl-substituted phenyl ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C16H22O |
|---|---|
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-(4-propylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C16H22O/c1-2-6-13-9-11-14(12-10-13)15-7-4-3-5-8-16(15)17/h9-12,15H,2-8H2,1H3 |
InChI Key |
JHZVYVXMIWAHII-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
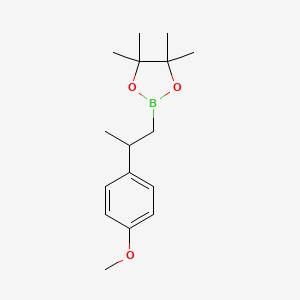
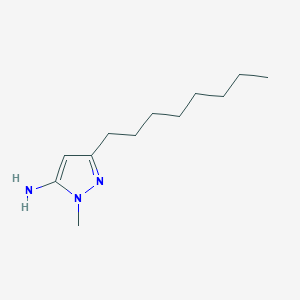
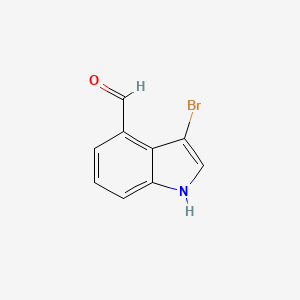
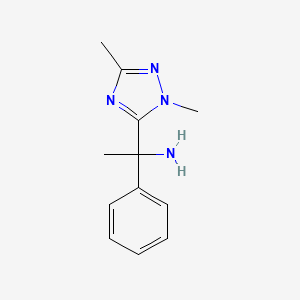

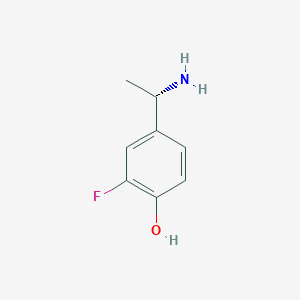

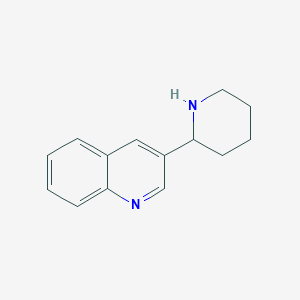
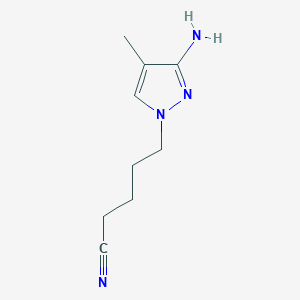
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)


![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)
